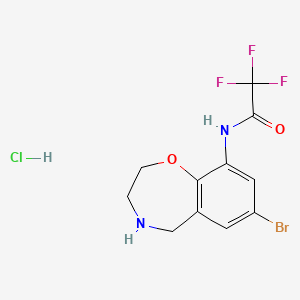
N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazepine ring system substituted with a bromine atom and a trifluoroacetamide group, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring. The process may include:
Cyclization: Formation of the benzoxazepine ring through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide.
Trifluoroacetamidation: Attachment of the trifluoroacetamide group through reactions with trifluoroacetic anhydride or similar reagents.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride
- N-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride
Uniqueness
N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroacetamide group also contributes to its distinct chemical properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H11BrClF3N2O2 |
|---|---|
Peso molecular |
375.57 g/mol |
Nombre IUPAC |
N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide;hydrochloride |
InChI |
InChI=1S/C11H10BrF3N2O2.ClH/c12-7-3-6-5-16-1-2-19-9(6)8(4-7)17-10(18)11(13,14)15;/h3-4,16H,1-2,5H2,(H,17,18);1H |
Clave InChI |
MIFBEWBYQDOBET-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CN1)C=C(C=C2NC(=O)C(F)(F)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
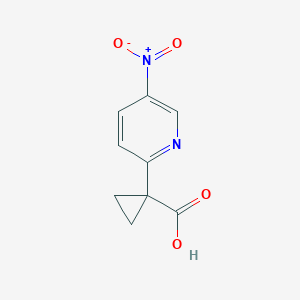
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
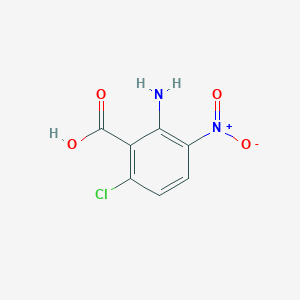
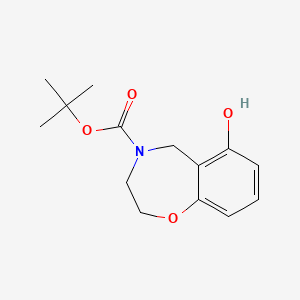
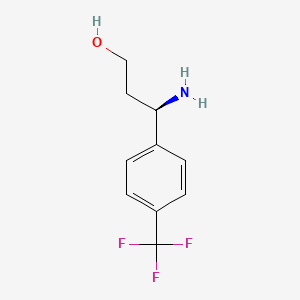

![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
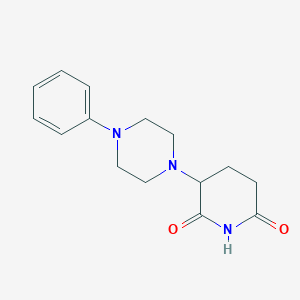
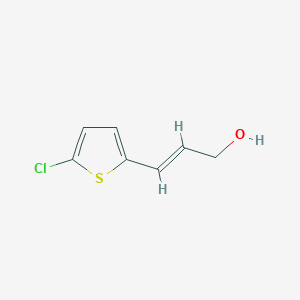
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
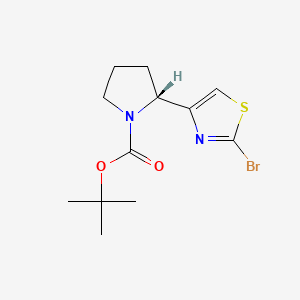
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
